molecular formula C26H41NO3 B2700291 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid CAS No. 1024696-17-0

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid

Cat. No.: B2700291
CAS No.: 1024696-17-0
M. Wt: 415.618
InChI Key: MUKWWTKMWZZTOR-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylphenyl group, a decylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexylphenyl Intermediate: This step involves the alkylation of benzene with cyclohexyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Decylamino Group: The intermediate is then reacted with decylamine under controlled conditions to introduce the decylamino group.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-(4-Cyclohexylphenyl)-2-(octylamino)-4-oxobutanoic acid: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.

    4-(4-Cyclohexylphenyl)-2-(dodecylamino)-4-oxobutanoic acid: This compound has a longer alkyl chain, which may influence its solubility and reactivity.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-12-19-27-24(26(29)30)20-25(28)23-17-15-22(16-18-23)21-13-10-9-11-14-21/h15-18,21,24,27H,2-14,19-20H2,1H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKWWTKMWZZTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(CC(=O)C1=CC=C(C=C1)C2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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